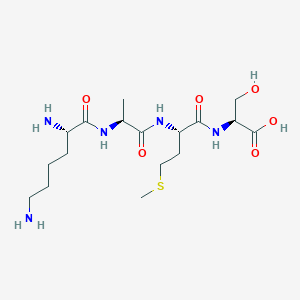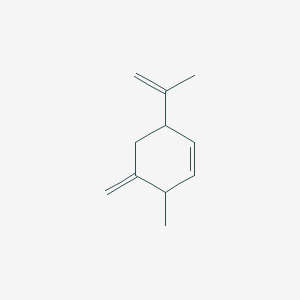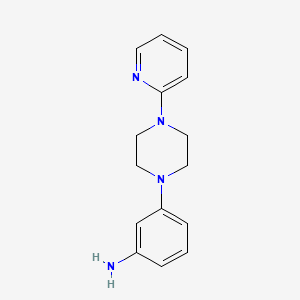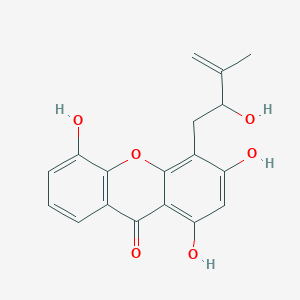![molecular formula C20H22N4O2 B12539285 5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine CAS No. 656809-99-3](/img/structure/B12539285.png)
5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-(3-Phenoxypropoxy)benzyl chloride with pyrimidine-2,4-diamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropoxybenzoic acid derivatives, while reduction may produce corresponding amines.
Applications De Recherche Scientifique
5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These compounds share a similar pyrimidine core structure and have been studied for their antitumor activities.
Triazole-Pyrimidine Hybrids: These compounds also contain a pyrimidine ring and have shown potential neuroprotective and anti-inflammatory properties.
Uniqueness
5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxypropoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
656809-99-3 |
|---|---|
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
5-[[4-(3-phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N4O2/c21-19-16(14-23-20(22)24-19)13-15-7-9-18(10-8-15)26-12-4-11-25-17-5-2-1-3-6-17/h1-3,5-10,14H,4,11-13H2,(H4,21,22,23,24) |
Clé InChI |
CGTOIDPIJHADNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)CC3=CN=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)


![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)


![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
